molecular formula C11H15ClO B14492549 2-Chloro-6-(pentan-2-yl)phenol CAS No. 65565-62-0

2-Chloro-6-(pentan-2-yl)phenol

Cat. No.: B14492549
CAS No.: 65565-62-0
M. Wt: 198.69 g/mol
InChI Key: NUOZIQVIWOZYMF-UHFFFAOYSA-N
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Description

2-Chloro-6-(pentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically substituted with a chlorine atom at the second position and a pentan-2-yl group at the sixth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pentan-2-yl)phenol can be achieved through nucleophilic aromatic substitution. This involves the substitution of a chlorine atom on a chlorinated benzene ring with a nucleophile, such as a hydroxyl group. The reaction typically requires strong electron-withdrawing groups to activate the aromatic ring and strong basic conditions to facilitate the substitution .

Industrial Production Methods

Industrial production of phenols, including this compound, often involves the Hock process. This process includes the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pentan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a metal catalyst.

    Substitution: Halogens (e.g., Br₂), nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: Quinones.

    Reduction: Cyclohexanols.

    Substitution: Halogenated phenols, nitrophenols.

Scientific Research Applications

2-Chloro-6-(pentan-2-yl)phenol has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in pharmaceuticals due to its phenolic structure.

    Industry: Utilized in the production of polymers and resins

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pentan-2-yl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the hydrophobic pentan-2-yl group can interact with lipid membranes. These interactions can disrupt cellular processes and lead to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(pentan-2-yl)phenol is unique due to the presence of both a chlorine atom and a pentan-2-yl group, which confer distinct chemical and biological properties.

Properties

CAS No.

65565-62-0

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-6-pentan-2-ylphenol

InChI

InChI=1S/C11H15ClO/c1-3-5-8(2)9-6-4-7-10(12)11(9)13/h4,6-8,13H,3,5H2,1-2H3

InChI Key

NUOZIQVIWOZYMF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=C(C(=CC=C1)Cl)O

Origin of Product

United States

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